molecular formula C19H14ClN5OS B2841429 N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891117-28-5

N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2841429
CAS No.: 891117-28-5
M. Wt: 395.87
InChI Key: WETQGKDKPZLTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14ClN5OS and its molecular weight is 395.87. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic and Anti-inflammatory Applications

Compounds with structural features similar to the specified compound have been synthesized and evaluated for their antihistaminic activity and ability to inhibit eosinophil infiltration, a key feature in allergic responses. For example, a series of [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with cyclic amines exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis when incorporating a benzhydryl group with a suitable spacer. This research suggests a dual-action potential in treating allergic conditions by not only blocking histamine receptors but also reducing eosinophil-induced inflammation (Gyoten et al., 2003).

Antimicrobial and Antitumor Activity

New heterocyclic compounds, including those with a triazolopyridazine core, have been identified as possessing antimicrobial properties. For instance, some derivatives were synthesized and showed good activities against various bacterial strains, indicating their potential as antimicrobial agents. Another study on novel N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines starting from commercially available phthalic anhydride demonstrated inhibition activity against the HCT 116 cancer cell line, suggesting their utility in anticancer research (Kumar et al., 2019).

Insecticidal Activity

The synthesis and assessment of innovative heterocycles incorporating a thiadiazole moiety against cotton leafworm, Spodoptera littoralis, were explored, showcasing the potential of such compounds in agricultural applications to protect crops from pests (Fadda et al., 2017).

Novel Synthesis Pathways for Heterocycles

Research into the synthesis of new analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines via Suzuki coupling has revealed potential pathways for creating compounds with significant anticancer and antimicrobial activities. Such studies underline the versatility of triazolopyridazine and related structures in synthesizing novel heterocycles with diverse biological activities (Kumar et al., 2019).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-14-7-4-8-15(11-14)21-18(26)12-27-19-23-22-17-10-9-16(24-25(17)19)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETQGKDKPZLTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=CC=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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